molecular formula C17H16ClNO2 B2979433 2-Chloro-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]acetamide CAS No. 2411263-55-1

2-Chloro-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]acetamide

Cat. No. B2979433
CAS RN: 2411263-55-1
M. Wt: 301.77
InChI Key: KJKYVSMNILQPKJ-UHFFFAOYSA-N
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Description

“2-Chloro-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]acetamide” is a chemical compound that contains a benzofuran ring . Benzofuran is a heterocyclic compound, and it is a key component in several natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been analyzed through various methods, including Hirshfeld surface analysis . This analysis evaluates different energy frameworks, indicating that the molecular sheets are primarily formed by hydrogen bonds and the stabilization is dominated via the electrostatic energy contribution .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . They can also undergo hydroalkoxylation reaction to afford benzo[b]furans .

properties

IUPAC Name

2-chloro-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-10-17(20)19-11-12-1-3-13(4-2-12)14-5-6-16-15(9-14)7-8-21-16/h1-6,9H,7-8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKYVSMNILQPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=CC=C(C=C3)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]acetamide

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